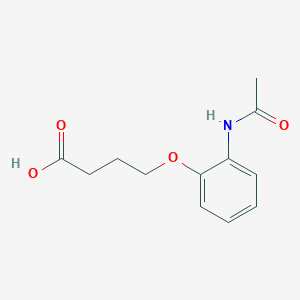

4-(2-Acetamidophenoxy)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-acetamidophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-10-5-2-3-6-11(10)17-8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRRFGMJNVAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. An IR spectrum provides a characteristic fingerprint of a molecule, with specific absorption bands corresponding to different functional groups. For 4-(2-Acetamidophenoxy)butanoic acid, key expected vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, C-O stretching vibrations of the ether and carboxylic acid, and various C-H stretching and bending vibrations of the aromatic ring and the aliphatic chain. The broadness and position of the O-H and N-H stretching bands could also provide insights into hydrogen bonding interactions.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar or symmetric bonds often give rise to strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C backbone of the butanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the butanoic acid chain, the N-H proton of the amide, and the O-H proton of the carboxylic acid. The chemical shifts of these protons, their integration values (representing the number of protons), and the spin-spin coupling patterns (splitting of signals) would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). Expected signals would include those for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with distinct shifts for those directly bonded to oxygen or nitrogen), and the aliphatic carbons of the butanoic acid chain.

Without access to the actual spectra, a more detailed analysis and the creation of data tables as requested is not possible.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For "this compound," with a chemical formula of C12H15NO4, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is a significant advantage. For instance, while a standard mass spectrometer might register a molecular ion peak at a nominal m/z, HRMS can differentiate between various possible molecular formulas by providing a highly accurate mass measurement.

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C12H15NO4 | 237.0996 |

This table presents the theoretical exact mass for the specified compound, calculated based on its molecular formula.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The resulting fragmentation pattern provides detailed structural information about the original molecule. The fragmentation of "this compound" would be expected to occur at the most labile bonds, influenced by the functional groups present: the carboxylic acid, the ether linkage, and the amide group.

Common fragmentation pathways for carboxylic acids include the loss of a water molecule (H₂O) and the loss of the carboxyl group (COOH). libretexts.org Amides can undergo specific cleavages, such as the α-cleavage next to the carbonyl group. libretexts.org The ether linkage can also be a site of fragmentation. The analysis of the MS/MS spectrum of a related compound, 4-(4-Chloro-2-methylphenoxy)butanoic acid, reveals characteristic fragmentation patterns that can be extrapolated to understand the fragmentation of the title compound. massbank.eu

Table 2: Predicted Fragmentation Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (Da) |

| 237.10 | [M-H₂O]⁺ | 219.09 |

| 237.10 | [M-COOH]⁺ | 192.11 |

| 237.10 | [M-C₄H₇O₂]⁺ | 150.06 |

| 237.10 | [C₈H₈NO]⁺ | 134.06 |

This table outlines the predicted major fragment ions for this compound based on common fragmentation patterns of its functional groups.

X-ray Crystallography for Solid-State Structural Elucidation of Related Butanoic Acid Amides

While a specific crystal structure for "this compound" is not publicly available, the principles of its solid-state structure can be inferred from the X-ray crystallographic analysis of related butanoic acid amides and other similar organic molecules. nih.govnih.gov X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of butanoic acid amides is significantly influenced by intermolecular interactions, with hydrogen bonding playing a primary role. libretexts.org The presence of both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen of the amide and the carboxylic acid) in "this compound" would allow for the formation of extensive hydrogen bond networks. libretexts.org These networks are critical in stabilizing the crystal lattice.

In the solid state, molecules of related amides often form dimers or chains through hydrogen bonds. researchgate.net For instance, the amide groups can form N-H···O=C hydrogen bonds, creating chains or more complex three-dimensional structures. The carboxylic acid group can also form strong O-H···O=C hydrogen bonds, typically leading to the formation of centrosymmetric dimers.

The conformation of a molecule in the solid state is its specific three-dimensional arrangement, which is often influenced by the crystal packing forces. For "this compound," key conformational features would include the torsion angles around the ether linkage and the butanoic acid chain.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for optimizing molecular geometry and calculating a wide array of electronic properties. A prevalent method for such investigations involves the B3LYP functional combined with the 6-31+G(d) basis set. biointerfaceresearch.com This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

For 4-(2-Acetamidophenoxy)butanoic acid, a DFT geometry optimization would yield the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this molecule are not published, a hypothetical table of key geometrical parameters that would be obtained from such a calculation is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31+G(d))

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C=O (acid) | ~1.21 Å |

| Bond Length | O-H (acid) | ~0.97 Å |

| Bond Angle | O-C-N (amide) | ~122° |

| Bond Angle | C-O-C (ether) | ~118° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

Natural Bond Orbital (NBO) analysis is employed to investigate charge delocalization and intramolecular interactions within a molecule. biointerfaceresearch.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For instance, the interaction between the lone pair of the ether oxygen atom and the antibonding orbitals of the adjacent aromatic ring carbons would indicate electron delocalization. Similarly, interactions involving the amide and carboxylic acid groups would highlight the electronic communication between these functional groups and the rest of the molecule. A key finding from such an analysis would be the stabilization energy (E(2)) associated with these donor-acceptor interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be distributed over the acetamido and butanoic acid moieties. The calculated energies of these orbitals would provide insight into the molecule's electron-donating and electron-accepting capabilities.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT B3LYP/6-31+G(d))

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These energy ranges are estimations based on typical values for similar organic molecules.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biointerfaceresearch.com The ESP is mapped onto the molecule's electron density surface, with different colors representing different potential values (typically red for negative potential and blue for positive potential).

For this compound, the ESP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl groups and the ether linkage, indicating these as sites for potential electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the amide would exhibit positive potential (blue), identifying them as acidic and potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and the influence of the environment, such as a solvent.

To account for the effect of a solvent on the molecular properties without explicitly including solvent molecules, implicit solvation models are often used. The Self-Consistent Reaction Field (SCRF) method is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. biointerfaceresearch.com This model is useful for understanding how the solvent environment can influence the geometry and electronic properties of the solute. For this compound, applying an SCRF model would provide insights into its behavior in a polar solvent like water, which could affect the conformational preferences of the flexible butanoic acid chain and the polarity of the molecule.

Due to the absence of specific research on this compound, the data and discussions presented here are based on established computational methodologies and findings for analogous molecular structures. Direct computational studies on this specific compound would be necessary to provide precise quantitative data.

Explicit Solvation Models

In computational chemistry, accurately modeling the solvent environment is crucial for understanding the behavior of a solute. Explicit solvation models achieve this by representing individual solvent molecules in the simulation. This approach, while computationally intensive, provides a detailed picture of solute-solvent interactions, including hydrogen bonding and the structuring of the solvent around the solute. rsc.orgnih.govmdpi.com

For a molecule like this compound, which possesses both hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the amide and carboxylic carbonyl oxygens, and the ether oxygen), explicit solvation models can be particularly insightful. A simulation box would be created containing one or more molecules of this compound surrounded by a large number of water molecules. Molecular dynamics (MD) simulations can then be performed to study the dynamic behavior of the system over time.

A hybrid approach, combining explicit and implicit solvation models, can also be employed. nih.gov In such a model, the first solvation shell is treated explicitly, while the bulk solvent is represented by a continuum model. This can offer a balance between computational cost and accuracy.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, molecular docking studies could be instrumental in identifying potential protein targets and elucidating the molecular basis of its activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

Key functional groups of this compound would be expected to play significant roles in protein binding. The carboxylic acid group can form strong hydrogen bonds and salt bridges with basic amino acid residues such as lysine and arginine. The acetamido group provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific interactions with the protein backbone or side chains. The phenoxy moiety can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

While specific docking studies on this compound are not prominently featured in the literature, studies on analogous butanoic acid derivatives have demonstrated the importance of these interactions. biointerfaceresearch.comresearchgate.net For instance, the binding of various butanoic acid derivatives to different enzymes has been shown to be driven by a combination of hydrogen bonding from the carboxylate and hydrophobic interactions from the aromatic ring. biointerfaceresearch.com

A hypothetical docking study of this compound into a target binding site could reveal the following potential interactions:

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic acid | Lysine, Arginine, Histidine | Hydrogen bond, Salt bridge |

| Acetamido (N-H) | Aspartate, Glutamate, Serine, Threonine | Hydrogen bond |

| Acetamido (C=O) | Asparagine, Glutamine, Serine, Threonine | Hydrogen bond |

| Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Hydrophobic |

| Ether oxygen | Polar amino acids | Hydrogen bond acceptor |

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a scaffold for the design of new molecules with improved or novel biological activities. De novo design and virtual screening are two powerful computational strategies for achieving this. mdpi.comnih.govarxiv.orgnih.gov

De Novo Design: This approach involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. nih.govarxiv.orgnih.gov Starting with the this compound scaffold, de novo design algorithms could be used to "grow" new functional groups or modify existing ones within the confines of a target protein's binding site. For example, the butanoic acid chain could be extended or constrained to optimize interactions with a specific sub-pocket of the binding site. The substituents on the phenyl ring could also be varied to enhance binding affinity or modulate physicochemical properties.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govnih.govmdpi.comresearchgate.net A virtual screening campaign could be initiated using the this compound scaffold as a query. The search would focus on identifying commercially available or synthetically accessible molecules that share key structural features with the scaffold but also possess chemical diversity.

Both structure-based and ligand-based virtual screening methods could be employed. mdpi.comnih.gov In structure-based screening, compounds are docked into the 3D structure of the target protein, and their binding poses and scores are used to rank them. In ligand-based screening, the known active scaffold is used to search for molecules with similar 2D or 3D properties, without requiring the protein structure.

The following table outlines a potential workflow for a virtual screening campaign based on the this compound scaffold:

| Step | Description |

| 1. Target Selection | Identify a biologically relevant protein target. |

| 2. Library Preparation | Compile a large database of chemical compounds for screening. |

| 3. Scaffold-based Filtering | Filter the library to retain compounds containing the this compound core structure or a close analogue. |

| 4. Molecular Docking | Dock the filtered compounds into the binding site of the target protein. |

| 5. Scoring and Ranking | Score the docked poses and rank the compounds based on their predicted binding affinity. |

| 6. Post-processing | Apply filters for drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for experimental testing. |

Through these computational approaches, the this compound scaffold can be leveraged to design and discover new chemical entities with potentially valuable therapeutic applications.

In Vitro Biological Activity and Mechanistic Investigations

Exploration of Potential Biological Targets and Pathways

The biological activities of a compound are intrinsically linked to its interaction with specific molecular targets and its influence on cellular signaling pathways. For 4-(2-Acetamidophenoxy)butanoic acid, its potential targets and pathways can be inferred from its structural similarity to butyrate (B1204436).

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govwikipedia.org By inhibiting HDACs, butyrate leads to the accumulation of acetylated histones, which in turn results in a more open chromatin structure and alters the transcription of various genes. nih.gov This mechanism is central to many of butyrate's observed biological effects, including its anti-inflammatory and anti-cancer properties. nih.gov

While direct studies on this compound are unavailable, it is plausible that it may also exhibit HDAC inhibitory activity due to the presence of the butanoic acid moiety. Furthermore, studies on other butanoic acid derivatives, such as 4-phenyl-3-butenoic acid, have demonstrated their ability to inhibit HDAC enzymes. nih.gov

In the context of related structures, some benzenesulfonamide (B165840) derivatives of butanoic acids have been synthesized and investigated for their ability to inhibit enzymes. researchgate.net Additionally, hydroxamic acid derivatives of nonsteroidal anti-inflammatory drugs have been shown to dually inhibit both cyclooxygenase and 5-lipoxygenase, highlighting the potential for butanoic acid derivatives to interact with enzymes involved in inflammatory pathways. nih.gov A study on a 12-lipoxygenase inhibitor, VLX-1005, demonstrated its efficacy in a mouse model of autoimmune diabetes, further suggesting that lipoxygenases can be a target for molecules with structures related to inflammatory modulators. nih.gov

Table 1: Potential Enzyme Inhibition by this compound based on Butyrate Activity

| Enzyme Target | Predicted Effect | Potential Consequence |

| Histone Deacetylases (HDACs) | Inhibition | Altered gene expression, anti-inflammatory effects, anti-cancer activity |

| Lipoxygenase | Potential Inhibition | Reduction of inflammatory mediators |

Butyrate is known to be an agonist for several G-protein coupled receptors (GPCRs), including GPR41, GPR43, and GPR109A (also known as HCA2). wikipedia.orgmdpi.com The activation of these receptors by butyrate triggers various downstream signaling cascades that contribute to its immunomodulatory and anti-inflammatory effects. wikipedia.orgmdpi.commdpi.com For instance, the interaction of butyrate with these GPCRs can lead to the regulation of immune cell function and the maintenance of intestinal homeostasis. mdpi.commdpi.com

Given the presence of the butanoic acid chain, this compound could potentially bind to and activate these same GPCRs. Specific binding assays would be necessary to confirm this and to determine the binding affinity and selectivity. The acetamidophenoxy group may influence the binding characteristics compared to butyrate alone. Another relevant receptor is the γ-hydroxybutyrate (GHB) receptor (GHBR), a GPCR that binds GHB, a metabolite of GABA. wikipedia.orgnih.gov While structurally different, the butanoic acid backbone suggests a remote possibility of interaction that would require experimental validation.

Table 2: Potential G-Protein Coupled Receptor Interactions

| Receptor | Ligand Class | Potential Role of this compound |

| GPR41 (FFAR3) | Short-chain fatty acid receptor | Potential Agonist |

| GPR43 (FFAR2) | Short-chain fatty acid receptor | Potential Agonist |

| GPR109A (HCA2) | Niacin/Butyrate receptor | Potential Agonist |

| GHB Receptor | GHB receptor | Unlikely, but potential for low-affinity interaction |

Butyrate exerts a profound influence on various cellular signaling pathways, particularly those involved in inflammation. nih.gov A key mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.gov By inhibiting NF-κB activation, butyrate can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. mdpi.com

Furthermore, butyrate has been shown to modulate other pathways, including the activation of peroxisome proliferator-activated receptor-γ (PPARγ), which has anti-inflammatory properties, and the suppression of the IFN-γ–STAT1 signaling pathway. nih.govwikipedia.org The compound this compound, by potentially mimicking the actions of butyrate, could modulate these same inflammatory pathways. The specific effects would likely be cell-type dependent and influenced by the metabolic stability and cellular uptake of the compound.

In Vitro Cellular Assays for Mechanistic Understanding

To elucidate the precise mechanisms of action of this compound, a series of in vitro cellular assays would be essential.

Cell-free assays are invaluable for directly assessing the interaction of a compound with its molecular targets without the complexity of a cellular environment. To investigate the potential activity of this compound, cell-free assays could be employed to:

Measure HDAC Inhibition: Using purified recombinant HDAC enzymes, the inhibitory potency (IC50) of the compound could be determined and compared to known inhibitors like butyrate.

Assess Receptor Binding: Radioligand binding assays with membranes from cells overexpressing GPR41, GPR43, or GPR109A could quantify the binding affinity of the compound.

Evaluate Enzyme Kinetics: For enzymes like lipoxygenase, cell-free assays could determine the mode of inhibition (e.g., competitive, non-competitive).

Studies on novel prodrugs of aminooxyacetic acid have utilized cell-free assays with recombinant human cystathionine (B15957) β-synthetase (CBS) protein to evaluate their pharmacological properties. nih.govmdpi.com

Cell line-based studies provide a more physiologically relevant context to understand the cellular consequences of compound activity. Based on the known effects of butyrate, studies on this compound could focus on:

Colon Cancer Cell Lines (e.g., HCT116, SW480, HT-29): Butyrate is known to inhibit the proliferation of colon cancer cells and induce apoptosis. wikipedia.orgnih.gov Experiments could assess the antiproliferative effects of this compound using MTT assays and investigate the induction of apoptosis through methods like Hoechst staining or caspase activity assays. nih.gov The impact on cell cycle progression could also be analyzed.

Immune Cell Lines (e.g., Macrophages, Lymphocytes): To explore the potential immunomodulatory effects, the compound could be tested for its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

The antiproliferative effects of other butanoic acid derivatives have been evaluated in various cancer cell lines, demonstrating the utility of this approach. researchgate.netmdpi.com

Table 3: Potential Effects of this compound in Cell Line-Based Assays (Inferred from Butyrate)

| Cell Line Type | Assay | Potential Observed Effect | Underlying Mechanism |

| Colon Cancer | MTT Assay | Decreased cell viability | Antiproliferative |

| Colon Cancer | Apoptosis Assay | Increased apoptosis | Pro-apoptotic |

| Macrophage | Cytokine Measurement | Reduced pro-inflammatory cytokine secretion | Anti-inflammatory |

Mechanistic Elucidation of Observed Bioactivities

Due to the absence of reported bioactivities for This compound , no mechanistic elucidations are available. The following sections outline the types of studies that would be necessary to determine its mechanism of action if biological activity were identified.

Target engagement studies are fundamental to understanding the mechanism of a bioactive compound. These studies confirm direct physical binding of the compound to its molecular target(s) within a cell or in a cell-free system. Should This compound demonstrate biological effects in future studies, a variety of techniques could be employed to identify its direct binding partners. These methods include, but are not limited to, affinity chromatography, cellular thermal shift assays (CETSA), and various biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Without any observed biological activity, no target engagement studies have been performed for this compound.

Following the identification of a direct molecular target, the subsequent step involves characterizing the downstream cellular effects of the compound's binding activity. This can involve a wide array of molecular and cellular biology techniques. For instance, if a compound targets a specific enzyme, downstream effects could be measured by changes in the levels of the enzyme's products or substrates. If the target is a receptor, downstream signaling pathways would be investigated.

For example, studies on other butanoic acid derivatives, such as 4-phenyl-3-butenoic acid, have shown inhibition of histone deacetylase (HDAC) enzymes. nih.gov This was determined by observing an increase in the acetylation of histones, a known downstream effect of HDAC inhibition. nih.gov Were This compound to show similar activity, analogous studies would be required to confirm its downstream effects. This would typically involve techniques like Western blotting to detect changes in protein post-translational modifications or gene expression analysis (e.g., qPCR or RNA-seq) to measure changes in the transcription of target genes.

Currently, there are no published studies identifying any downstream effects for This compound , as its primary biological activities and molecular targets remain uncharacterized.

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of "this compound," providing the necessary resolving power to separate it from impurities and other components in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent chromatographic techniques, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of organic acids. phenomenex.com In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The retention of "this compound" is primarily governed by its hydrophobic interactions with the stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. The pH of the mobile phase is a critical parameter that influences the retention time of acidic compounds. By adjusting the pH, the ionization state of the carboxylic acid group can be controlled, thereby affecting its polarity and interaction with the stationary phase.

UV detection is commonly employed for the quantification of "this compound" due to the presence of a chromophore in its structure. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity.

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (octadecylsilyl) silica gel |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid, phosphoric acid) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents typical starting conditions for the RP-HPLC analysis of organic acids, which would be optimized for the specific analysis of "this compound".

Ion-exchange chromatography (IEX) separates molecules based on their net charge. mabion.euscispace.com For an acidic compound like "this compound," anion-exchange chromatography can be utilized. In this approach, a positively charged stationary phase is used to retain the negatively charged carboxylate form of the molecule. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. cytivalifesciences.com

Ion-exclusion chromatography is another valuable technique for the separation of organic acids. This method utilizes a stationary phase with the same charge as the analyte ions. Separation occurs based on the degree of exclusion of the ionized analytes from the pores of the stationary phase.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound," derivatization is a necessary prerequisite to increase their volatility and thermal stability. americanlaboratory.com

GC coupled with mass spectrometry (GC-MS) provides a high degree of selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte. americanlaboratory.com The derivatization of "this compound" typically involves converting the carboxylic acid group into a more volatile ester or silyl ester. jfda-online.comgcms.cznih.gov

Common derivatization reagents include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton with a trimethylsilyl (TMS) group. gcms.cz

Esterification agents: such as diazomethane or alcohols in the presence of an acid catalyst (e.g., BF3 in methanol) to form methyl esters. americanlaboratory.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the stability of the derivative.

| Parameter | Typical Value/Condition |

| Derivatization | Silylation (e.g., with BSTFA) or Esterification (e.g., with methanol/BF3) |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped temperature program to ensure separation of derivatives |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

This table outlines typical parameters for the GC-MS analysis of derivatized organic acids, which would be adapted for "this compound" derivatives.

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "this compound". It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the analyte.

When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity. For "this compound," LC-MS/MS is a particularly powerful approach. In a tandem mass spectrometer (MS/MS), a precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis in complex matrices. sciex.comsciex.com

The fragmentation pattern of "this compound" in the mass spectrometer provides valuable structural information. Key fragmentation pathways for related butanoic acid derivatives often involve cleavage of the butanoic acid side chain and fragmentation of the aromatic ring system. docbrown.info

| Analytical Technique | Ionization Mode | Key Advantages |

| LC-MS/MS | Electrospray Ionization (ESI), positive or negative mode | High sensitivity and selectivity, suitable for non-volatile compounds, allows for direct analysis without derivatization. |

| GC-MS | Electron Ionization (EI) | Provides detailed fragmentation patterns for structural elucidation, high chromatographic resolution for volatile derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | ESI or other soft ionization techniques | Provides accurate mass measurements for elemental composition determination and confident identification of unknown metabolites or degradation products. |

This table summarizes the key mass spectrometry-based approaches and their advantages for the analysis of "this compound".

The development and validation of these advanced analytical methodologies are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing "this compound".

An Article on the Analytical Characterization of this compound

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel chemical entities, including derivatives of 4-(2-Acetamidophenoxy)butanoic acid. These computational tools can significantly accelerate the design-build-test-learn cycle by predicting molecular properties and suggesting promising new structures.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of related compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of novel analogues. nih.gov By analyzing the chemical structures and their corresponding experimental data, these models can identify key molecular features that are critical for a desired outcome. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Furthermore, generative AI models can be employed to design novel molecules from scratch. These algorithms can explore a vast chemical space to propose structures with optimized properties, potentially leading to the discovery of compounds with enhanced efficacy and selectivity. The use of deep learning techniques, such as deep neural networks and generative adversarial networks (WGANs), has shown promise in predicting drug properties and augmenting limited datasets. mdpi.commdpi.com

Table 2: Applications of AI/ML in the Discovery of this compound Analogues

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of virtual compounds | Prioritization of synthetic targets |

| Deep Neural Networks (DNNs) | Predict physicochemical properties (e.g., solubility, stability) | Design of compounds with improved drug-like properties |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures | Discovery of novel chemical scaffolds with desired activities |

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of pharmaceutical compounds to minimize environmental impact and enhance sustainability. Future research on this compound will likely focus on developing more environmentally friendly synthetic routes.

Traditional methods for synthesizing phenoxyalkanoic acids often involve the use of hazardous solvents and reagents. google.comgoogle.com Green chemistry approaches aim to replace these with safer alternatives, such as water or bio-derived solvents. researchgate.netresearchgate.net The use of catalytic methods, including biocatalysis with enzymes, can also improve the efficiency and selectivity of reactions while reducing waste. researchgate.net For instance, enzymatic derivatization is considered a greener strategy as it utilizes reagents of natural origin in aqueous media. researchgate.net

Moreover, techniques such as microwave-assisted synthesis and flow chemistry can offer significant advantages over traditional batch processing. These methods can reduce reaction times, improve energy efficiency, and allow for better control over reaction conditions, leading to higher yields and purer products. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can further streamline the manufacturing process and reduce the generation of waste. nih.gov

Table 3: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Strategy | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, ethanol, or supercritical fluids | Reduced toxicity and environmental pollution |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |

| Catalysis | Employing enzymatic or metallic catalysts | Increased reaction efficiency and selectivity, reduced waste |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation | Shorter reaction times and lower energy consumption |

Q & A

Q. What are the optimal synthetic routes for 4-(2-Acetamidophenoxy)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A conventional approach involves refluxing precursors (e.g., N-acetyl isatin derivatives) with amino acids in methanol under acidic conditions, yielding >90% purity after recrystallization (e.g., glacial acetic acid as a catalyst) . For intermediates, protecting groups like phthalimido (e.g., 4-phthalimidobutanoic acid) may be employed to prevent undesired side reactions during coupling steps . Optimization should include monitoring via TLC and adjusting solvent polarity (ethanol/water mixtures) for crystallization efficiency.

Q. How can spectroscopic techniques (NMR, IR, X-ray) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks by submitting crystals to databases like CCDC (e.g., CCDC-1893314 for analogous compounds) .

- NMR : Compare chemical shifts of the acetamido proton (δ ~2.0 ppm) and phenoxy aromatic protons (δ ~6.8–7.2 ppm) with structurally similar compounds (e.g., 4-phenylbutanoic acid derivatives) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for acetamido and carboxylic acid groups) to confirm functional group integrity .

Q. What are the critical purity assessment protocols for this compound in pharmacological studies?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to achieve baseline separation of impurities. Compare retention times with pharmacopeial standards (e.g., TRC’s A576908-50mg for 4-(4-aminophenoxy)butanoic acid) . Quantify residual solvents (e.g., methanol) via GC-MS, adhering to ICH Q3C guidelines.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine vs. acetamido) on the phenoxy ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : Computational studies (DFT) can predict electron-withdrawing/donating effects: Fluorine (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) increases electrophilicity at the carbonyl, enhancing nucleophilic attack susceptibility, while acetamido groups may stabilize via resonance . Experimentally, compare reaction kinetics in Suzuki-Miyaura couplings or ester hydrolysis assays .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Data Harmonization : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) .

- Structural Analog Analysis : Compare logP and PSA values (e.g., 4-[3-(2-acetamidoethyl)-indolyl]butanoic acid, logP = 3.03) to identify bioavailability discrepancies .

- Meta-Analysis : Aggregate data from PubChem and DSSTox (e.g., DTXSID00611857) to assess structure-activity trends .

Q. How can computational tools (e.g., PISTACHIO, REAXYS) predict feasible synthetic pathways for novel derivatives?

- Methodological Answer : Use retrosynthesis modules in PISTACHIO or REAXYS to prioritize routes with high plausibility scores (>0.8). For example, amide bond formation between 2-acetamidophenol and 4-bromobutanoic acid may yield the target compound via SN2 displacement . Validate predictions with small-scale reactions (mg quantities) monitored by LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.